1,1'-Diethyl-2,2'-cyanine
Description
Significance of Cyanine (B1664457) Dyes in Fundamental and Applied Sciences
Cyanine dyes represent a versatile class of compounds with a wide range of applications in both basic and applied scientific disciplines. thaiscience.inforesearchgate.net Their utility stems from their unique photophysical properties, including strong light absorption and, in many cases, intense fluorescence. thaiscience.infolumiprobe.com These characteristics make them invaluable tools in various technologies and research areas.
Historically, cyanine dyes were first developed for use in the photographic industry to extend the spectral sensitivity of silver halide emulsions, a role they still fulfill today. wikipedia.orgbritannica.com Beyond photography, they are crucial components in the production of CD-R and DVD-R media. wikipedia.org
In the realm of life sciences, cyanine dyes are extensively used as fluorescent labels for a wide array of biomolecules, such as proteins, peptides, and nucleic acids. wikipedia.orgthaiscience.info This labeling enables researchers to visualize and track these molecules in various biological assays, including flow cytometry, fluorescence microscopy, and in vivo imaging. wikipedia.org The ability to chemically modify cyanine dyes allows for the attachment of reactive groups, facilitating their conjugation to biological targets. wikipedia.org Their bright and stable fluorescence often makes them superior alternatives to more traditional dyes like fluorescein (B123965) and rhodamines. wikipedia.org Furthermore, their tunable optical properties, which can be altered by modifying the length of the polymethine chain, allow for the design of dyes that absorb and emit light across the electromagnetic spectrum, from the ultraviolet to the near-infrared region. wikipedia.orglumiprobe.com
Historical Context of 1,1'-Diethyl-2,2'-cyanine Studies
The study of this compound is deeply rooted in the broader history of cyanine dye chemistry, which dates back to the mid-19th century. The first synthesis of a cyanine dye was achieved in 1856. britannica.com Early investigations into these dyes, including this compound, were largely driven by their application as photographic sensitizers. britannica.comchemicalbook.com
A significant area of research for this compound has been the study of its aggregation behavior in solution. acs.orgacs.org This dye is well-known for forming "J-aggregates," which exhibit a sharp, red-shifted absorption band compared to the monomeric form. evitachem.comresearchgate.net These aggregates have unique optical properties due to exciton (B1674681) coupling and have been the subject of numerous spectroscopic studies. evitachem.comaip.org Research from as early as 1975 utilized techniques like nuclear magnetic resonance to investigate the aggregation of the closely related this compound chloride. acs.org Later studies in the 1970s explored the optical properties of crystalline this compound iodide, contributing to the understanding of J- and H-aggregate bands. aip.org
Scope and Research Trajectories of this compound Investigations
Current and future research on this compound continues to explore its fundamental properties and expand its applications. A primary focus remains on its photophysical and photochemical characteristics. evitachem.comnih.gov
In the biomedical field, this compound iodide is investigated for its role as an inhibitor of organic cation transporters and the plasma membrane monoamine transporter. medchemexpress.com It has also been shown to inhibit the action of certain toxic metabolites linked to neurodegenerative processes, suggesting potential applications in neuroscience research. evitachem.comchemicalbook.com Its fluorescent properties make it a valuable probe for biological imaging. evitachem.com
The study of its aggregation dynamics continues to be an active area of research, with scientists using techniques like UV-visible spectroscopy to understand the formation of J-aggregates in solution. acs.org Furthermore, the interaction of this compound with other materials, such as clay minerals, is being explored to understand how these interactions affect its photophysical behavior. acs.org Theoretical studies also play a crucial role in understanding the structural and spectroscopic properties of this and other cyanine dyes. thaiscience.info
Below is a table summarizing some of the key properties of this compound iodide:
| Property | Value | Source |
| Molecular Formula | C23H23IN2 | calpaclab.com |
| Molecular Weight | 454.36 g/mol | calpaclab.com |
| Melting Point | 273 °C (decomposes) | chemicalbook.comsigmaaldrich.com |
| Appearance | Golden to dark red crystalline powder | thermofisher.com |
| λmax (in ethanol) | ~524 nm | evitachem.comomlc.org |
| Molar Absorptivity (ε) | ~54,000 L·mol⁻¹·cm⁻¹ | evitachem.comomlc.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-2-[(1-ethylquinolin-1-ium-2-yl)methylidene]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N2/c1-3-24-20(15-13-18-9-5-7-11-22(18)24)17-21-16-14-19-10-6-8-12-23(19)25(21)4-2/h5-17H,3-4H2,1-2H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJZCWVTGOVGBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N2+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20766-49-8 | |
| Record name | 1-Ethyl-2-[(1-ethyl-2(1H)-quinolinylidene)methyl]quinolinium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20766-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Strategies and Chemical Modifications of 1,1 Diethyl 2,2 Cyanine
General Synthetic Methodologies for Cyanine (B1664457) Dyes
The foundational approaches to synthesizing cyanine dyes, particularly 1,1'-Diethyl-2,2'-cyanine, rely on classical condensation reactions. These methods involve the careful selection of precursors and precise control over reaction conditions to achieve the desired product.
The conventional and most common method for preparing cyanine dyes involves the stepwise condensation reaction between two nucleophilic aza-heterocycles and a linking agent. For monomethine cyanine dyes like this compound, the synthesis is typically achieved through the condensation of two heterocyclic quaternary salts using a basic reagent. nih.gov In the case of this compound, the precursors are two molecules of a quinaldine (B1664567) ethyl salt, which are linked by a single methine bridge.
The general reaction can be summarized as the coupling of a 2-methylquinolinium salt with a second equivalent of the same or a different quinolinium salt that has a reactive group at the 2-position. The reaction is typically facilitated by a base, which deprotonates the methyl group, making it nucleophilic enough to attack the other heterocyclic ring.
The design of the precursors and the strict control of reaction conditions are paramount to ensure high yields and purity of the final cyanine dye. The formation of the initial aza-heterocycle salt through N-alkylation often requires elevated temperatures, which can pose a risk to temperature-sensitive functional groups. acs.org
The choice of solvent and catalyst is also critical. For instance, the condensation reaction is often carried out in solvents like ethanol (B145695) or pyridine, and a variety of bases, such as triethylamine (B128534) or piperidine, can be used to catalyze the reaction. nih.govosf.io The reaction temperature and time must be carefully optimized to maximize the yield of the desired cyanine dye while minimizing the formation of byproducts.
| Parameter | Condition | Purpose |
| Solvent | Ethanol, Pyridine | To dissolve reactants and facilitate the reaction. |
| Catalyst | Triethylamine, Piperidine | To deprotonate the methyl group and initiate the condensation. |
| Temperature | Varies (often elevated) | To provide sufficient energy for the reaction to proceed. |
| Reactants | Quinaldine ethyl salts | To provide the heterocyclic nuclei and the linking methine bridge. |
This interactive table summarizes the typical reaction conditions for the synthesis of this compound.
Modular Approaches for Functionalized this compound Derivatives
To overcome the limitations of traditional synthetic methods, particularly when dealing with sensitive functional groups, modular approaches have been developed. These strategies offer greater flexibility and control in the synthesis of functionalized cyanine dyes.
A key feature of modular synthesis is the attachment of delicate functional groups in the final steps of the synthetic route. acs.org This approach protects these groups from the harsh conditions, such as high temperatures, that are often required in the initial condensation reactions. By introducing functional groups at a later stage, a wider variety of derivatives can be synthesized without the risk of decomposition. This strategy has been successfully employed to create a diverse library of heterobifunctional cyanine dyes for various applications. acs.org
This late-stage functionalization allows for the incorporation of reactive handles for bioconjugation or other modifications, significantly expanding the utility of the this compound scaffold.
Structural Elucidation Techniques in Synthesis
The confirmation of the chemical structure of newly synthesized compounds like this compound and its derivatives is a critical step. A combination of spectroscopic techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are used to provide detailed information about the chemical environment of each proton and carbon atom, respectively. Two-dimensional NMR techniques, such as COSY and HMQC, can be used to establish the connectivity between different parts of the molecule. A study utilizing two-dimensional ¹H NMR spectroscopy has been conducted on this compound iodide in both water and methanol (B129727) to understand its aggregation behavior. acs.org
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain insights into its elemental composition. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to confirm the molecular formula of the synthesized dye.
In addition to these techniques, the optical properties of the cyanine dyes are characterized using UV-Visible absorption and fluorescence spectroscopy. acs.org The absorption and emission spectra provide information about the electronic transitions within the molecule and are characteristic of the specific cyanine dye structure. The absorption spectrum of this compound iodide in ethanol, for example, shows a maximum absorption wavelength (λmax) of 524 nm. sigmaaldrich.comsigmaaldrich.com
| Technique | Information Obtained |
| ¹H NMR | Chemical environment and connectivity of protons. |
| ¹³C NMR | Number and types of carbon atoms. |
| Mass Spectrometry | Molecular weight and elemental composition. |
| UV-Vis Spectroscopy | Electronic absorption properties (λmax). |
| Fluorescence Spectroscopy | Emission properties. |
This interactive table outlines the primary analytical techniques used for the structural elucidation of this compound.
Advanced Spectroscopic and Photophysical Investigations of 1,1 Diethyl 2,2 Cyanine
Electronic Absorption and Emission Characteristics
The interaction of 1,1'-Diethyl-2,2'-cyanine with light is characterized by strong absorption in the visible region of the electromagnetic spectrum. The absorption spectrum is not a simple, smooth band but possesses features that are highly sensitive to the molecule's immediate surroundings.
Fine Structures in Absorption Spectra and Their Origins
The absorption spectrum of this compound in solution, such as methanol (B129727), displays a noticeable fine structure, often observed as a main peak with a secondary, less pronounced peak or shoulder. ajuronline.org One study identified a splitting of approximately 600 cm⁻¹ between these features. ajuronline.org The origin of this fine structure has been a subject of investigation. One hypothesis considered the formation of dimers or other aggregates, an intermolecular process. However, studies have shown that the spectral profile of the absorption bands does not change significantly over a wide range of concentrations (from 10⁻³ to 10⁻⁸ M). ajuronline.org This concentration independence strongly suggests that the fine structure is not due to aggregation. ajuronline.org
The prevailing explanation attributes these spectral features to vibronic coupling, an intramolecular process. ajuronline.org This coupling involves the simultaneous transition of the molecule to an excited electronic state and a higher vibrational level within that electronic state. In this model, the absorption spectrum provides a probe of the vibrational modes of the molecule in its electronically excited state. ajuronline.org
Influence of Molecular Environment on Spectral Properties
The spectral properties of this compound are profoundly influenced by its environment, including solvent polarity, concentration, and the presence of salts. In aqueous solutions, this dye is well-known for its ability to form a specific type of molecular aggregate known as a J-aggregate. researchgate.net The formation of these aggregates is marked by the appearance of a new, sharp, and red-shifted absorption band at approximately 573 nm, which is distinct from the monomer absorption bands at around 485 nm and 525 nm. researchgate.netresearchgate.net
The aggregation process is highly dependent on factors such as dye concentration, the ionic strength of the solution, and solvent permittivity. researchgate.net For instance, increasing the ionic strength of an ethanol (B145695)/water mixture by adding salts like NaCl can promote the formation of aggregates. researchgate.net A high dielectric constant, characteristic of water, also encourages the self-organization of the dye molecules. researchgate.net Conversely, a decrease in solvent permittivity can lead to the appearance of a dimer absorption band. researchgate.net The molecular state of the dye is thus a dynamic equilibrium between monomers, dimers, and larger J-aggregates, each with a unique spectral signature.
| Property | Value | Solvent | Reference |
| Monomer Absorption Maximum (λmax) | 524.2 nm | Ethanol | photochemcad.com |
| Molar Extinction Coefficient (ε) | 54,000 M⁻¹cm⁻¹ | Ethanol | photochemcad.com |
| J-Aggregate Absorption Band | 573 nm | Water | researchgate.netresearchgate.net |
| Monomer Absorption Bands | 485 nm & 525 nm | Water | researchgate.netresearchgate.net |
| Vibronic Splitting | ~600 cm⁻¹ | Methanol | ajuronline.org |
Excited-State Dynamics and Relaxation Pathways
Following electronic excitation, this compound undergoes a series of rapid processes to dissipate the absorbed energy. The pathways and timescales of this relaxation are critical to its photophysical properties and have been investigated using ultrafast spectroscopic methods.
Ultrafast Excited-State Dynamics via Femtosecond Fluorescence Up-Conversion
Femtosecond fluorescence up-conversion is a powerful technique used to study the earliest moments of fluorescence emission, providing sub-hundred femtosecond time resolution. imaging.orgrsc.org This method has been applied to cyanine (B1664457) dyes to track their spectral evolution immediately following excitation. imaging.orgresearchgate.net Studies on related cyanine dyes reveal extremely fast fluorescence decay components, some as rapid as 400 fs, particularly when the dyes are adsorbed on surfaces like silver bromide microcrystals. imaging.org This ultrafast decay is often associated with efficient non-radiative processes, such as electron transfer or internal conversion. imaging.org For this compound, this technique allows for the direct observation of processes like excited-state isomerization, a key non-radiative decay channel. nih.gov The dynamics are sensitive to the solvent environment, where factors other than simple viscosity, such as local solvent friction, can influence the kinetics of these ultrafast reactions. nih.gov
Electronic Relaxation from Higher Lying Singlet States (S₂ Dynamics)
While Kasha's rule predicts that fluorescence should only occur from the lowest excited singlet state (S₁), some molecules, including certain cyanine dyes, can exhibit emission from higher lying singlet states (S₂). msu.edu The study of S₂ dynamics in cyanines has revealed that the relaxation from S₂ to S₁ occurs via a very fast internal conversion (IC) process. msu.edu The efficiency of this IC can be influenced by the properties of the excitation laser pulse. msu.edu Research on other cyanine dyes has shown that using transform-limited (very short) femtosecond pulses can enhance S₂ emission, while using chirped (temporally stretched) pulses leads to a relative increase in S₁ emission. msu.edu This suggests that the initial wave packet prepared on the S₂ potential energy surface by the excitation pulse can be manipulated to control the subsequent internal conversion pathway, offering a method to populate or depopulate the S₂ state and potentially initiate photochemical processes from this higher-energy state. msu.edu
Fluorescence Decay Kinetics and Multi-exponential Analysis
The fluorescence decay of this compound is often complex and cannot be described by a single exponential decay constant. This complexity arises from multiple competing relaxation pathways available to the excited molecule. nih.gov Analysis of the fluorescence decay typically requires fitting the data to a sum of exponential functions (multi-exponential analysis), where each component represents a different decay process or a population of molecules in a distinct environment.
Contributions of Bond-Twist, Vibrational, and Radiative Relaxation Channels
Following photoexcitation, this compound relaxes from the electronically excited state (S₁) back to the ground state (S₀) through several competing decay channels. The deactivation dynamics are overwhelmingly dominated by non-radiative pathways, with photoisomerization via bond-twisting being the primary mechanism.
The radiative relaxation channel, fluorescence, is extremely inefficient for this molecule. The fluorescence quantum yield is estimated to be as low as 0.001, indicating that less than 0.1% of the excited molecules return to the ground state by emitting a photon. This low yield is a direct consequence of the highly efficient non-radiative processes that occur on an ultrafast timescale.
The principal non-radiative pathway is a large-amplitude twisting motion around the central methine bridge of the molecule. rsc.org Upon excitation to the S₁ state, the molecule rapidly moves away from the initial Franck-Condon region along a potential energy surface that favors this torsional, or bond-twisting, motion. This leads the molecule towards a twisted configuration, which is thought to be a twisted intramolecular charge-transfer (TICT) state. dntb.gov.ua At or near this twisted geometry, the energy gap between the S₁ and S₀ states is minimized, which dramatically enhances the rate of internal conversion, allowing for a rapid and efficient return to the ground state. wayne.edu
Internal Conversion Rates and Energy Gap Law
Internal conversion (IC) is the dominant excited-state decay channel for this compound, a process intrinsically linked to the photoisomerization mechanism. The rate of IC from the first excited singlet state (S₁) to the ground state (S₀) is exceptionally high, which accounts for the molecule's very low fluorescence quantum yield.
The efficiency of this non-radiative transition is governed by the Energy Gap Law , which posits that the rate of internal conversion increases exponentially as the energy difference between the relevant electronic states decreases. acs.orgchemrxiv.org For this compound, the initially large S₁-S₀ energy gap at the planar ground-state geometry is significantly reduced as the molecule undergoes torsional motion around the methine bridge in the excited state. This twisting leads to a conical intersection or a near-degeneracy between the S₁ and S₀ potential energy surfaces, creating a highly efficient funnel for rapid, non-radiative decay back to the ground state. wayne.edu
Experimental studies using four-wave mixing spectroscopy have revealed that the S₁-S₀ internal conversion time is strongly dependent on the solvent environment. nih.gov Furthermore, investigations with varying excitation wavelengths suggest the existence of a direct internal conversion channel in close proximity to the Franck-Condon region, indicating a complex S₁ potential energy surface with multiple pathways for deactivation. nih.govlu.se The rate of internal conversion, which is effectively the rate of photoisomerization, has been measured in various solvents, as detailed in the table below.
| Solvent | S₁-S₀ Internal Conversion Time (ps) |
|---|---|
| Methanol | 1.1 |
| Ethanol | 1.5 |
| Propanol | 2.2 |
| Butanol | 3.1 |
Data sourced from studies on the excited-state dynamics of this compound in alcoholic solutions. lu.se
Photoisomerization Mechanisms
Light-Induced Trans-Cis Isomerization Dynamics
This compound is a classic model compound for studying ultrafast, light-induced structural changes, specifically trans-cis isomerization. nih.govlu.se In its ground state, the molecule predominantly exists in a planar trans configuration. Upon absorption of a photon in the visible range, the molecule is promoted to the first electronically excited singlet state (S₁), triggering a rapid isomerization process.
The dynamics of this photoreaction are characterized by a torsional motion around the central C-C bond of the methine bridge. rsc.org This twisting motion converts the excited molecule from its initial trans conformation to a cis conformation. The process is remarkably fast, occurring on a picosecond timescale in solution. lu.se This ultrafast nature is attributed to the shape of the excited-state potential energy surface, which efficiently channels the molecule towards the twisted geometry that facilitates deactivation. Following internal conversion back to the ground state (S₀), the molecule can exist as either the original trans isomer or the newly formed cis isomer, which then may thermally relax back to the more stable trans form. nih.gov The entire photochemical cycle represents a conversion of light energy into mechanical motion at the molecular level. rsc.org
Influence of Solvent Viscosity, Polarity, and Temperature on Isomerization
The photoisomerization of this compound is profoundly influenced by its immediate environment, with solvent properties such as viscosity, polarity, and temperature playing crucial roles in modulating the reaction dynamics. The isomerization involves significant molecular motion (bond twisting), so the friction imposed by the solvent is a critical factor.
Studies conducted in a homologous series of linear alcohols (methanol, ethanol, propanol, butanol) have shown that the rate of isomerization decreases as the solvent chain length and, consequently, its viscosity increases. mdpi.com However, the relationship is not straightforward. The isomerization rate does not correlate perfectly with the macroscopic shear viscosity of the solvents. nih.govlu.se This indicates that the local friction or microscopic viscosity experienced by the rotating parts of the dye molecule is more important than the bulk solvent property. lu.se The specific interactions, such as hydrogen bonding between the dye and solvent molecules, can create a local environment that presents a different frictional drag than what would be predicted by bulk viscosity alone.
Solvent polarity also affects the isomerization process. While detailed studies for this compound are part of a broader investigation into cyanine dyes, it is generally understood that changes in solvent polarity can alter the energies of the ground, excited, and particularly the twisted intramolecular charge-transfer (TICT) states, thereby modifying the barriers and driving forces for isomerization. mdpi.com
Temperature influences the isomerization rate by providing the thermal energy necessary to overcome any activation barriers on the excited-state potential energy surface and by altering the solvent viscosity. Increased temperature generally leads to faster isomerization rates due to both lower solvent viscosity and more efficient barrier crossing.
| Solvent | Viscosity (cP at 20°C) | Isomerization/IC Time (ps) |
|---|---|---|
| Methanol | 0.59 | 1.1 |
| Ethanol | 1.20 | 1.5 |
| Propanol | 2.26 | 2.2 |
| Butanol | 2.95 | 3.1 |
Table showing the correlation between solvent viscosity and the excited-state lifetime (dominated by isomerization) for this compound. lu.se
Triplet State Characterization and Kinetics
For this compound, the characterization of the triplet state (T₁) is limited in the scientific literature. The photophysical dynamics of this molecule are overwhelmingly dominated by the ultrafast photoisomerization that occurs from the first excited singlet state (S₁). The rate of internal conversion via twisting is so efficient—occurring on the order of a few picoseconds in solution—that it effectively outcompetes other potential decay pathways, including intersystem crossing (ISC) to the triplet manifold.
Intersystem crossing is the spin-forbidden process by which a molecule in a singlet excited state transitions to a triplet excited state. For most cyanine dyes, the quantum yield of triplet state formation (φ_T) is typically very low, often less than 1%. mdpi.comresearchgate.net This is because the rate of ISC is orders of magnitude slower than the rate of S₁ decay through the isomerization channel.
While direct kinetic data for the triplet state of this compound is scarce, studies on related cyanine dyes can provide general insights. For cyanines where the triplet state is formed, it is typically characterized by:
Triplet-Triplet Absorption: A transient absorption band at longer wavelengths than the ground-state absorption.
Long Lifetime: Lifetimes on the order of microseconds in the absence of quenchers like molecular oxygen.
Quenching by Oxygen: The triplet state is efficiently quenched by ground-state oxygen (³O₂) to produce singlet oxygen (¹O₂), which can lead to photobleaching.
However, due to the prevalence of the ultrafast S₁ isomerization pathway in this compound, the triplet state is not considered a significant channel for energy dissipation under most conditions. The primary route of de-excitation is the non-radiative decay through the singlet manifold, driven by the bond-twisting motion.
Two-Photon Absorption Phenomena
The nonlinear optical properties of this compound, particularly its two-photon absorption (TPA), have been a subject of significant scientific inquiry. These investigations often focus on the dramatic changes in TPA characteristics upon the formation of supramolecular structures, such as J-aggregates. The strong electronic coupling between monomer units within these aggregates can lead to a substantial enhancement of the nonlinear optical response.
Detailed research findings indicate that the aggregation of this compound iodide (also known as pseudoisocyanine (B1232315), PIC) into J-aggregates results in a markedly enhanced TPA cross-section compared to its monomeric form. researchgate.net This enhancement is a direct consequence of the strong coupling of the molecular transition dipoles within the highly ordered supramolecular assembly. researchgate.net
Experimental studies using techniques like the open-aperture Z-scan method have been employed to quantify these nonlinear optical properties. researchgate.net The Z-scan technique is a standard method for measuring the nonlinear absorption coefficient of materials. wikipedia.org While no TPA was detected at the peak of the J-band (around 573 nm) for PIC J-aggregates, a significant increase in the TPA cross-section has been observed at other wavelengths. researchgate.net
For instance, studies on closely related pseudocyanine compounds have provided quantitative insights into this phenomenon. For one such compound, the monomer exhibited a maximum TPA cross-section (δ_max_) of approximately 500 GM. Upon aggregation, a tenfold increase in the TPA cross-section was observed, reaching up to 10,000 GM. researchgate.net This highlights the collective electronic effects within the aggregate structure. Such strong TPA characteristics, which can be several thousand times greater than those of the constituent monomers, are attributed to the strong excitonic coupling of molecular transition dipoles. researchgate.net
Further investigations have utilized two-photon fluorescence spectroscopy to study individual, optically trapped J-aggregates in aqueous solutions. nih.gov This method confirms that the aggregates are responsive to two-photon excitation, leading to intense fluorescence and allowing for the characterization of individual aggregate properties. nih.gov The ability to excite these aggregates with near-infrared light via a two-photon process opens possibilities for applications where deeper light penetration is advantageous. aip.org
Two-Photon Absorption (TPA) Cross-Section Data for a Pseudocyanine Dye
| Species | Measurement Wavelength (nm) | Max. TPA Cross-Section (δ_max_ in GM) |
|---|---|---|
| Monomer | 760 | ~500 |
| Aggregate | 600 | 10,000 |
This table presents comparative TPA cross-section values for a pseudocyanine dye, illustrating the significant enhancement upon aggregation. researchgate.net
Beyond two-photon processes, the unique electronic structure of this compound J-aggregates has also led to the observation of even higher-order nonlinear phenomena, such as exceptionally large three-photon absorption cross-sections. aip.org
Aggregation and Supramolecular Chemistry of 1,1 Diethyl 2,2 Cyanine
Formation and Characterization of Aggregates
The aggregation of 1,1'-diethyl-2,2'-cyanine in solution is highly dependent on factors such as concentration, temperature, solvent polarity, and ionic strength. researchgate.net At low concentrations and higher temperatures, the dye typically exists in its monomeric form. acs.org As the concentration increases or the temperature decreases, the molecules begin to self-assemble into various aggregate forms, each with distinct spectroscopic characteristics. acs.org
J-aggregates represent a specific type of supramolecular assembly characterized by a head-to-tail arrangement of the dye molecules. This arrangement leads to strong electronic coupling between the transition dipole moments of the constituent monomers.
The formation of this compound J-aggregates in aqueous solutions has been observed through UV-vis spectroscopy. A key indicator of their formation is the appearance and growth of an intense, narrow absorption band, known as the J-band, which is significantly red-shifted compared to the monomer's absorption peak. acs.orgwestmont.edu For this compound iodide, this J-band characteristically appears at approximately 573 nm. researchgate.netinstras.com The growth of this J-band occurs concurrently with a decrease in the absorption bands corresponding to the monomer (around 523-525 nm) and an intermediate species, likely a dimer, at 485 nm. acs.orginstras.com
The unique optical properties of J-aggregates include their sharp, intense absorption peak and often, strong fluorescence with a small Stokes shift. nih.govnih.gov These features are a direct consequence of the coherent coupling of the molecular transition dipoles, leading to an excited state that is delocalized over multiple molecules within the aggregate. nih.gov
Table 1: Spectroscopic Data for this compound Species
| Species | Absorption Maximum (λmax) | Key Characteristics |
|---|---|---|
| Monomer | ~523-525 nm | Exists at low concentrations. |
| Dimer | ~485 nm | Intermediate in the aggregation process. |
| J-Aggregate | ~573 nm | Intense, narrow, red-shifted "J-band". |
| H-Aggregate | Blue-shifted vs. Monomer | Broad absorption band. |
In contrast to J-aggregates, H-aggregates are formed when this compound molecules arrange in a face-to-face or sandwich-like geometry. This parallel stacking of the chromophores results in different excitonic coupling compared to the head-to-tail arrangement of J-aggregates.
The primary spectroscopic signature of H-aggregate formation is the appearance of a broad absorption band that is blue-shifted (hypsochromically shifted) relative to the monomer absorption peak. nih.govacs.org This blue shift is a direct result of the parallel alignment of the transition dipole moments. nih.gov Unlike J-aggregates, H-aggregates are typically non-fluorescent or exhibit very weak fluorescence. acs.org The formation of H-aggregates can sometimes precede or compete with J-aggregation, depending on the specific solution conditions. researchgate.net For instance, the introduction of DNA molecules has been shown to lead to the transformation of spontaneously formed H-aggregates and H-dimers into DNA-bound dye species. researchgate.net
The initial step in the self-assembly of this compound is widely considered to be dimerization, the formation of a two-molecule aggregate. acs.org This process is marked by a change in the absorption spectrum, with the appearance of a band around 485 nm, which is attributed to the dimer. instras.com The formation of these dimers is a precursor to the development of larger, higher-order aggregates. acs.org
Following dimerization, the aggregation process continues in a consecutive manner, with the coupling of three, four, or more molecules. acs.org This step-wise assembly can lead to the formation of both J- and H-type aggregates. The equilibrium between monomers, dimers, and higher-order aggregates is dynamic and highly sensitive to the dye concentration and other environmental factors. researchgate.net The investigation of related cyanine (B1664457) dyes has shown that dispersion forces play a significant role in the dimerization and aggregation process in aqueous solutions. koreascience.krkoreascience.kr Studies on similar cyanine dyes have determined equilibrium constants for dimerization, highlighting the thermodynamic driving forces behind the initial aggregation step. koreascience.kr
Mechanisms of Aggregation
The distinct optical properties observed in the different aggregate forms of this compound are explained by the principles of molecular exciton (B1674681) theory and the nature of the intermolecular forces at play.
Exciton coupling theory provides a fundamental framework for understanding the spectroscopic shifts observed in molecular aggregates. nih.gov The theory is based on the Coulombic coupling of the transition dipole moments of the individual dye molecules within the aggregate. nih.gov When molecules are brought into close proximity, their excited states interact, leading to the formation of new, delocalized exciton states that belong to the aggregate as a whole.
The energy and properties of these exciton states depend on the geometric arrangement of the molecules. nih.gov
J-Aggregates: In the head-to-tail arrangement characteristic of J-aggregates, the exciton coupling leads to a splitting of the excited state energy levels. The transition to the lower energy exciton state is optically allowed and enhanced, resulting in the intense, red-shifted J-band. nih.gov
H-Aggregates: In the parallel, face-to-face arrangement of H-aggregates, the transition to the higher energy exciton state becomes the optically allowed transition. This results in the characteristic blue-shifted absorption band. nih.gov
The molecular exciton model successfully describes the red-shifted J-bands and blue-shifted H-bands based on the coupling of the transition moments of the constituent dye molecules. researchgate.net
The self-assembly of this compound molecules into ordered aggregates is driven by non-covalent intermolecular interactions. While electrostatic interactions are present, dispersion forces (a component of van der Waals forces) are considered to play a crucial role in the aggregation of cyanine dyes in aqueous solutions. koreascience.krkoreascience.kr
These forces arise from temporary fluctuations in the electron distribution of the molecules, leading to induced dipoles that create weak, attractive interactions. The large, polarizable π-electron systems of the cyanine dye molecules are particularly susceptible to these forces, promoting the close packing necessary for aggregation. The hydrophobic effect may also contribute to driving the aggregation process in aqueous environments. koreascience.kr The interplay of these forces, along with factors like solvent screening of electrostatic interactions, ultimately determines the final supramolecular structure and the resulting photophysical properties of the aggregates. nih.govsemanticscholar.org
Influence of Concentration, Temperature, and Ionic Strength
The aggregation of this compound is highly sensitive to the surrounding solution conditions. These factors can be precisely controlled to manipulate the formation and characteristics of the resulting aggregates.
An increase in the concentration of this compound in aqueous solutions is a primary driver for aggregation. At low concentrations, the dye exists predominantly as monomers. As the concentration increases, these monomers begin to self-assemble into dimers and then into larger aggregates, most notably the well-characterized J-aggregates. This process can be monitored spectroscopically, where the appearance and growth of a sharp, red-shifted absorption band (the J-band) at approximately 573 nm occurs concurrently with the decrease in the monomer absorption bands at around 485 nm and 525 nm. acs.orgacs.org The rate of J-aggregate formation has been observed to increase with higher concentrations of the dye. nih.gov
Temperature also plays a crucial role in the aggregation process. Generally, a decrease in temperature promotes the formation of J-aggregates. wordpress.com This is consistent with the thermodynamic favorability of the aggregation process at lower temperatures, where the reduction in thermal energy allows the weaker intermolecular forces responsible for holding the aggregate together to dominate. The aggregation rate has been shown to be larger at lower temperatures, suggesting that nucleation is the rate-determining step. lu.se
The ionic strength of the solution, manipulated by the addition of salts such as sodium chloride (NaCl), significantly influences aggregation. An increase in ionic strength facilitates the formation of J-aggregates. researchgate.net This is attributed to the screening of electrostatic repulsion between the positively charged cyanine dye molecules by the salt ions in the solution, which lowers the energy barrier for aggregation. researchgate.net In the presence of 200 mM NaCl, J-aggregates of this compound chloride have been observed to form a network superstructure. acs.org
| Parameter | Effect on Aggregation | Observations |
| Concentration | Increasing concentration promotes aggregation | Transition from monomers to J-aggregates is observed spectroscopically. acs.orgacs.org The rate of formation increases with concentration. nih.gov |
| Temperature | Decreasing temperature favors aggregation | Increased J-aggregate formation at lower temperatures. wordpress.com The aggregation rate is higher at lower temperatures. lu.se |
| Ionic Strength | Increasing ionic strength enhances aggregation | Addition of salts like NaCl facilitates the formation of J-aggregates by screening electrostatic repulsion. acs.orgresearchgate.net |
Solvent Effects on Aggregation Behavior
The choice of solvent has a profound impact on the aggregation behavior of this compound due to variations in solvent polarity and the nature of solute-solvent interactions. The high dielectric constant of water is a key factor in promoting the self-organization of ionic dyes like this compound. researchgate.net The hydrophobic effect in aqueous solutions drives the dye molecules to aggregate to minimize their contact with water molecules.
Conversely, in organic solvents with lower polarity, such as ethanol (B145695), the dye tends to exist in its monomeric form. The aggregation can be induced in mixed solvent systems. For instance, in ethanol/water mixtures, an increase in the water content promotes aggregation. A decrease in the solvent permittivity has been shown to lead to the appearance of a dimer absorption band, which is a precursor to larger aggregates. researchgate.net The specific interactions between the solvent molecules and the dye can also influence the final aggregate structure.
| Solvent System | Predominant Species | Rationale |
| Water | J-Aggregates | High dielectric constant and hydrophobic effect promote self-assembly. researchgate.net |
| Ethanol | Monomers | Higher affinity of the dye for the less polar solvent prevents aggregation. |
| Ethanol/Water Mixtures | Monomers, Dimers, J-Aggregates | Aggregation is promoted with increasing water content; decreasing solvent permittivity favors dimer formation. researchgate.net |
Supramolecular Assemblies and Their Functional Properties
The self-assembly of this compound leads to the formation of well-defined supramolecular structures with emergent functional properties that are not present in the individual monomeric dyes.
Self-Assembly Processes and Morphological Characterization (e.g., DLS, TEM)
The formation of J-aggregates is a spontaneous self-assembly process driven by non-covalent interactions, including van der Waals forces and π-π stacking between the planar cyanine dye molecules. These interactions lead to a specific head-to-tail arrangement of the dye molecules, resulting in the characteristic spectroscopic properties of J-aggregates.
Cryo-transmission electron microscopy (cryo-TEM) has been instrumental in visualizing the morphology of these supramolecular assemblies. Studies on this compound chloride have revealed the formation of long, threadlike fibers with a diameter of approximately 2.3 nm and lengths extending to several hundred nanometers. acs.orgacs.org At higher concentrations and ionic strengths, these individual fibers can further assemble into complex fiber bundles, forming a network superstructure. acs.org
Dynamic light scattering (DLS) is another technique used to characterize the size of aggregates in solution. For similar cyanine dyes, DLS measurements have confirmed the presence of nanoparticles with average hydrodynamic diameters ranging from tens to hundreds of nanometers, often showing a bimodal size distribution which indicates the presence of different-sized aggregate populations. acs.orgnih.gov
| Technique | Morphological Findings |
| Cryo-TEM | Formation of threadlike fibers (~2.3 nm diameter, hundreds of nm in length). acs.orgacs.org At higher concentrations, these form network superstructures. acs.org |
| DLS | Presence of nanoparticle aggregates with varying size distributions. acs.orgnih.gov |
Supramolecular Catalytic Activity (e.g., Photosensitization)
The unique photophysical properties of the supramolecular assemblies of cyanine dyes, particularly J-aggregates, make them effective photosensitizers. Photosensitization is a process where a molecule (the photosensitizer) absorbs light and then transfers the energy to another molecule, often leading to a chemical reaction.
Upon absorption of light, the J-aggregates of this compound form a delocalized exciton, an excited state that is shared among multiple dye molecules within the aggregate. This efficient light-harvesting capability is a key feature of their photosensitizing action. The excited aggregate can then participate in two main types of photosensitization mechanisms:
Type I: The excited photosensitizer directly reacts with a substrate through electron transfer, generating radical ions. ossila.comresearchgate.net
Type II: The excited photosensitizer transfers its energy to molecular oxygen, producing highly reactive singlet oxygen (¹O₂). ossila.com
While the primary application of this compound has been in photographic sensitization, its ability to act as a photosensitizer in solution opens up possibilities for its use in supramolecular catalysis, for instance, in promoting photochemical reactions. The organized structure of the aggregate can provide a microenvironment that facilitates specific reactions, mimicking enzymatic catalysis. mdpi.com
Theoretical and Computational Modeling of 1,1 Diethyl 2,2 Cyanine
Quantum Mechanical Models for Electronic Transitions
Simple quantum mechanical models have proven to be valuable in providing a qualitative understanding of the electronic transitions observed in conjugated dye molecules like 1,1'-diethyl-2,2'-cyanine.
The Particle-in-a-Box (PIAB) model is a foundational quantum mechanical approach used to approximate the electronic behavior of conjugated systems. ajuronline.orgutl.pt In this model, the π-electrons of the cyanine (B1664457) dye are treated as "free" electrons confined to a one-dimensional box, the length of which corresponds to the conjugated polymethine chain. ajuronline.orglibretexts.org The potential energy is assumed to be zero within the box and infinite outside of it. deltastate.edu
The energy levels for an electron in this model are quantized and can be calculated using the Schrödinger equation, resulting in the following expression for the energy levels (E_n):
E_n = (n²h²) / (8mL²)
where:
n is the principal quantum number (n = 1, 2, 3, ...)
h is Planck's constant
m is the mass of an electron
L is the length of the box (the conjugated chain) chegg.com
According to the Pauli exclusion principle, each energy level can be occupied by a maximum of two electrons. chegg.com For a molecule with N π-electrons, the N/2 lowest energy levels will be filled in the ground state. chegg.com The absorption of light corresponds to the transition of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The wavelength of maximum absorption (λ_max) can then be estimated based on the energy difference between these two levels. deltastate.edu
However, the PIAB model is an oversimplification. It assumes a constant potential along the chain, neglects electron-electron repulsion, and is one-dimensional. utl.pt Consequently, while it correctly predicts general trends, the calculated absorption wavelengths often show poor agreement with experimental values. utdallas.edu The model typically predicts a single, smooth absorption peak, failing to account for the fine vibronic structures often observed in the actual spectra of cyanine dyes. ajuronline.org
Despite its approximations, the PIAB model is remarkably successful at explaining the relationship between the conjugation length of a cyanine dye and its absorption spectrum. ajuronline.org The model predicts that the energy spacing between electronic levels decreases as the length of the box (the conjugated chain) increases. utdallas.edu This means that less energy is required to excite an electron from the HOMO to the LUMO in longer molecules.
This theoretical prediction correlates directly with experimental observations. In a series of cyanine dyes, as the number of carbon atoms in the polymethine chain increases, the λ_max shifts to longer wavelengths (a bathochromic or red shift). gac.edunih.gov For the this compound series, increasing the chain length leads to a progressive increase in the observed λ_max. gac.edu
The effective length of the box in the model can be related directly to the molecular structure, often defined as the distance between the two nitrogen atoms along the conjugated path. gac.edu Some modifications to the basic model introduce empirical parameters to account for the penetration of the electron wavefunction beyond the nitrogen atoms, which can improve the quantitative agreement between theoretical calculations and experimental data. utl.pt
| Compound | Number of π Electrons (N) | Number of Bonds in Conjugated System (q) | Experimental λmax (nm) |
|---|---|---|---|
| This compound iodide | 6 | 4 | 530.55 |
| 1,1'-Diethyl-2,2'-carbocyanine iodide | 8 | 6 | 611.88 |
| 1,1'-Diethyl-2,2'-dicarbocyanine iodide | 10 | 8 | 713.02 |
Density Functional Theory (DFT) and Ab Initio Calculations
To achieve a more accurate and detailed understanding of this compound, more advanced computational methods like Density Functional Theory (DFT) and other ab initio techniques are employed. These methods provide deeper insights into the molecule's geometry, electronic structure, and spectroscopic properties.
DFT calculations are a powerful tool for determining the stable three-dimensional structure of molecules. mdpi.com The first step in many theoretical studies is the geometry optimization of the ground state, and DFT methods are known to provide reliable predictions of molecular geometries that often show close agreement with experimental data from techniques like X-ray diffraction. mdpi.comcore.ac.uk
For cyanine dyes, DFT has been used to model and gain insights into their geometry and electron density distribution. mdpi.com Conformational analysis of related monomethine cyanine dyes using DFT has revealed the existence of different conformers, such as cis and trans isomers. A key distinguishing feature between these conformers is the dihedral angle between the heterocyclic rings (e.g., quinoline). mdpi.com For instance, the energy difference between cis and trans conformers of a related dye was calculated to be 5.4 kcal/mol, with the trans conformer being more stable. The cis conformer was found to be non-planar. mdpi.com
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited states of molecules and predicting their absorption spectra. mdpi.com While generally considered a robust tool, standard TD-DFT approaches have shown limitations when applied to cyanine dyes. nih.govmdpi.com The adiabatic approximation within TD-DFT often leads to a systematic and significant underestimation of the experimental absorption wavelengths for cyanines, a failure attributed to the unique electronic nature of these dyes. nih.gov Despite this, benchmark calculations have shown that the expected accuracy of TD-DFT for various organic systems is generally within 0.2 to 0.3 eV of experimental values. mdpi.com
In the realm of predicting NMR spectra, DFT calculations have become an exceptional tool for structure elucidation. imist.maresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method, often paired with the B3LYP functional, is a reliable and widely used approach for calculating the NMR chemical shifts of ¹H and ¹³C nuclei. imist.maresearchgate.netnih.gov This computational strategy has proven effective for a diverse set of organic molecules and is valuable for assigning the correct structure when experimental data may be ambiguous. rsc.org The process involves calculating the isotropic shielding constants for the molecule of interest and a reference standard (like tetramethylsilane, TMS) to predict the chemical shifts. mdpi.com
Potential Energy Surface Calculations for Photophysical Dynamics
A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. libretexts.orglibretexts.org By mapping this energy landscape, one can theoretically explore the pathways of chemical reactions and photophysical processes, such as photoisomerization and internal conversion. libretexts.org
For this compound, PES calculations are crucial for understanding its ultrafast excited-state dynamics. This molecule serves as a model compound for photoinduced isomerization, a key process in biological light reception. lu.se Theoretical studies have examined the topology of the PES, particularly the intersection seams between the first excited state (S₁) and the ground state (S₀). These intersections, known as conical intersections, provide ultrafast, non-radiative decay pathways back to the ground state. dntb.gov.ua
Calculations have shown that for this compound, intersections between the S₁ and S₀ surfaces occur only at large twist angles of the polymethine chain. dntb.gov.ua This finding is critical for understanding how the molecule dissipates energy after light absorption and explains the selection between different decay channels, such as fluorescence and isomerization. The solvent environment can also influence these dynamics, a factor that can be incorporated into advanced models of the PES to provide a complete picture of the solvent-solute interaction-controlled photoreaction. lu.se
Molecular Docking and Simulation of Interactions
Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating the interactions of this compound at a molecular level. This compound, also known as pseudoisocyanine (B1232315) (PIC) or Decynium-22, is known for two significant types of interactions: its potent inhibition of organic cation transporters (OCTs) and its pronounced tendency to self-assemble into J-aggregates. researchgate.netnih.govresearchgate.net Modeling these interactions provides crucial insights into its biological activity and its unique photophysical properties.
Molecular Docking Studies
This compound (as Decynium-22) is a well-established, high-affinity inhibitor of organic cation transporters, including OCT1, OCT2, OCT3, and the plasma membrane monoamine transporter (PMAT). researchgate.netresearchgate.netnih.gov This inhibitory action makes it an important pharmacological tool for studying the function of these transporters. nih.govresearchgate.net Molecular docking is an ideal computational technique to explore the binding mode of Decynium-22 within the active sites of these transporter proteins. Such studies can predict the binding affinity, identify key amino acid residues involved in the interaction, and elucidate the mechanism of inhibition at an atomic level.
While the potent inhibitory effect of this compound on OCTs is widely documented, detailed molecular docking studies characterizing its specific binding pose and interactions within the transporter binding pocket are not extensively reported in peer-reviewed literature. The development of selective OCT inhibitors is an active area of research where molecular modeling is employed to design new analogs, suggesting the utility of docking for this class of compounds. researchgate.net Future in silico studies focusing on docking this compound with high-resolution structures of OCTs could provide a foundational framework for understanding its inhibitory mechanism and for the rational design of more selective transporter ligands. nih.gov
Simulation of Interactions
Molecular dynamics (MD) simulations have been extensively used to study the dynamic behavior and interactions of this compound, particularly its self-aggregation in aqueous solutions and its interaction with DNA scaffolds.
Simulation of Self-Aggregation and J-aggregate Formation
One of the most characteristic features of this compound is its ability to form J-aggregates, which are large, ordered supramolecular structures with distinct, sharp, and red-shifted absorption bands. aip.org MD simulations have been instrumental in elucidating the structure and formation process of these aggregates.
First-principles and atomistic MD simulations have been performed to investigate the initial steps of the self-aggregation of pseudoisocyanine (PIC) in water. acs.orgacs.org These simulations show that the dye molecules spontaneously assemble into various oligomeric structures. Key findings from these simulations include:
Aggregate Morphology: Simulations predict the formation of aggregates with distinct shapes, primarily single-walled cylinders or ribbons. acs.orgresearchgate.net The choice of counterion in the simulation can influence the final equilibrium shape of the aggregate. acs.org
Molecular Arrangement: Within the aggregates, the planar cyanine molecules tend to arrange in a face-to-face, π-stacked conformation. acs.org The resulting structures, however, can be highly flexible and exhibit significant disorder, which may account for the broadening of experimental absorption bands. acs.orgacs.org
Initial Aggregation Steps: Simulations of the initial aggregation phase show the formation of oligomers ranging from dimers to stacks of approximately 20 molecules. acs.org Dimers are observed to be flexible, transitioning between weakly coupled states and stable π-stacked conformations on a nanosecond timescale. acs.org
The table below summarizes findings from various molecular dynamics simulation studies on the self-aggregation of this compound (Pseudoisocyanine).
| Simulation Study Focus | Predicted Aggregate Structure(s) | Key Structural Features | Reference |
| Self-assembly of amphiphilic PIC | Single-walled cylinders, Ribbons | Disordered molecular arrangement, π-π stacking. Aggregate shape influenced by counterions. | acs.org |
| Initial phase of self-aggregation | Dimers, Trimers, Pile-of-coins oligomers (up to ~20 molecules) | Flexible structures; dimers transition between weakly coupled and stable π-stacked states. | acs.org |
| Structure of J-aggregated fibers | Thread-like and superstructural models | Comparison of calculated photophysical properties with experimental data to propose new superstructural models. | aip.org |
Simulation of Interactions with DNA
This compound and related cyanine dyes can interact with nucleic acids, and DNA nanostructures have been used as scaffolds to template the formation of J-aggregates. nih.govnih.govrsc.org Molecular dynamics simulations have been employed to understand the dynamics of these dye-DNA complexes. These studies investigate how dye molecules are positioned and oriented when attached to DNA Holliday junctions, revealing that the attachment location and the DNA structure significantly affect the dye-dye interactions and their resulting orientation (e.g., J-like vs. H-like arrangements). nih.govrsc.org
Interactions of 1,1 Diethyl 2,2 Cyanine with Diverse Chemical and Biological Systems
Interaction with Inorganic Materials and Surfaces
1,1'-Diethyl-2,2'-cyanine readily adsorbs onto the surfaces of various inorganic materials, an interaction that is fundamental to its application in photographic sensitization and is of interest in materials science.
Silver Halides (e.g., Silver Chloride): The most well-documented interaction is with silver halide crystals, such as silver chloride (AgCl) and silver bromide (AgBr). Cyanine (B1664457) dyes are extensively used as spectral sensitizers in photographic emulsions to enhance the light sensitivity of the silver halide grains. imaging.org The dye molecules adsorb onto the surface of the crystals, often forming a monomolecular layer at optimal concentrations. imaging.orgresearchgate.net In this adsorbed state, the dye can form organized J-aggregates. imaging.org The mechanism of sensitization involves the dye aggregate absorbing a photon of light, which creates a photoelectron that is then injected into the silver halide crystal, initiating the process of latent image formation. imaging.org
Silicon Dioxide (SiO2): While direct studies on the adsorption of this compound onto silica (B1680970) are limited, research on closely related cyanine dyes demonstrates their interaction with SiO2 nanoparticles. These dyes can be encapsulated within silica nanoparticles, a process that can prevent dye aggregation and protect the fluorophore from external quenchers, leading to enhanced photostability and higher fluorescence quantum yields. uniupo.itnih.gov The interaction between cationic dyes and the typically negatively charged surface of silica nanoparticles is governed by a combination of electrostatic and hydrophobic forces, which can be modulated by factors like pH. nih.gov
Tin Dioxide (SnO2): Tin oxide nanoparticles are known to be effective adsorbents and photocatalysts for various organic dyes. nih.govresearchgate.net The process involves the adsorption of dye molecules onto the SnO2 surface, which is the initial step in dye sensitization and photocatalytic degradation. nih.gov The high surface area of SnO2 nanoparticles facilitates this adsorption. mdpi.com Although specific studies detailing the adsorption of this compound on SnO2 are not prominent, the established affinity of SnO2 for other cationic organic dyes suggests a strong potential for similar surface interactions. nih.gov
When this compound is incorporated into the structure of clay minerals, it forms solid-state hybrid materials with unique photophysical properties. The confined environment of the clay interlayer or surface induces specific aggregation patterns in the dye molecules.
In studies using a structurally similar dye, 1,1′-diethyl-2,4′-cyanine, its adsorption onto different types of clay minerals like montmorillonite (B579905) and laponite resulted in the formation of distinct H- and J-type aggregates. instras.com H-aggregates, characterized by a blue-shifted absorption band, represent a sandwich-type stacking of the dye molecules. instras.com Conversely, J-aggregates, with their characteristic red-shifted absorption band, are also observed, particularly at low dye concentrations on certain clays (B1170129). instras.com The specific type of aggregate formed is highly dependent on the dye loading and the type of clay mineral used. instras.com For instance, at low concentrations, J-aggregates might be predominant, but increasing the dye loading often leads to the formation of H-aggregates. instras.com These hybrid systems can exhibit switchable properties, where the aggregation state can be controlled by external stimuli, altering the material's optical characteristics. imaging.org
Table 2: Aggregation of a Cyanine Dye (1,1′-diethyl-2,4′-cyanine) on Different Clay Minerals
| Clay Mineral | Predominant Aggregate Type (Low Dye Concentration) | Effect of Increased Dye Loading | Reference |
|---|---|---|---|
| Wyoming Montmorillonite (SWy-1) | H-aggregates | H-aggregates become predominant | instras.com |
| Laponite (Lap) | H-aggregates | H-aggregates become predominant | instras.com |
| Arizona Montmorillonite (SAz-1) | J-aggregates | H-aggregates become predominant | instras.com |
| Barasym (SYn-1) | J-aggregates | H-aggregates become predominant | instras.com |
The specific properties of the inorganic host material, particularly clay minerals, have a profound effect on the behavior of adsorbed this compound.
Layer Charge Density: The density of negative charges on the surface of clay layers is a critical factor in determining how cationic dye molecules arrange themselves. Research has shown that clays with a high layer charge density favor the formation of J-aggregates. instras.com This is because the higher charge density can more effectively template the specific alignment of the cationic dye molecules required for J-aggregate formation. In contrast, clays with a lower charge density may promote the formation of H-aggregates or monomer adsorption. instras.commdpi.com The layer charge influences the electrostatic interactions that govern the initial adsorption and subsequent aggregation of the dye on the clay surface. mdpi.com
Iron Content: The presence of certain elements within the clay mineral structure can dramatically alter the photophysical properties of the adsorbed dye. Specifically, iron content within the clay lattice can act as an efficient quencher of the dye's excited state. instras.com Clays with high iron content have been observed to cause a significant reduction in the fluorescence intensity of the cyanine dye, to the point where it may become impossible to measure fluorescence lifetimes. instras.com This quenching effect is a result of energy transfer or electron transfer processes between the excited dye molecule and the iron ions in the clay structure.
Interactions with Biomolecules and Biomimetic Systems
This compound iodide, also known by the synonym Decynium-22, is recognized for its potent interactions with specific biological macromolecules. It acts as a blocker of the organic cation transporter (OCT) family of proteins. researchgate.net These transporters are responsible for moving endogenous monoamines, such as dopamine (B1211576) and norepinephrine (B1679862), across cell membranes. researchgate.net Decynium-22 exhibits a relatively high affinity for various members of the OCT family in both human and rat cells, indicating a significant and specific interaction with these transport proteins. researchgate.net
In the broader context of biomimetic systems, cyanine dyes are frequently used as fluorescent labels due to their strong emission properties. semanticscholar.org For example, other cyanine dyes have been used in model systems where they are conjugated to biotin (B1667282) and then bound to streptavidin. semanticscholar.org Such interactions often lead to pronounced changes in the dye's fluorescence characteristics, which can be used for assaying and sensing applications. semanticscholar.org These systems demonstrate how the binding of a cyanine dye to a protein can alter its photophysical properties, a principle that is fundamental to their use as biological probes. semanticscholar.org
Binding to Nucleic Acids (DNA, RNA)
This compound demonstrates a strong affinity for nucleic acids, an interaction characterized by significant alterations in the dye's optical properties. nih.govbiotium.com Like many cyanine dyes, it is essentially non-fluorescent in solution but becomes highly fluorescent upon binding to DNA or RNA. biotium.com This property is central to its use as a nucleic acid stain. The interaction is not merely a simple association; the structure of the nucleic acid can template the assembly of dye molecules into organized, supramolecular structures. nih.govnih.gov
The binding of cyanine dyes to nucleic acids can occur through several distinct modes, primarily dictated by the dye's molecular structure. The main modes are intercalation, groove binding, and external binding.
Intercalation : This mode involves the insertion of the planar aromatic system of the dye between the base pairs of the DNA double helix. nih.govthermofisher.com Studies on various cyanine dyes have shown that intercalation is a primary binding mechanism, leading to stable complexes. nih.gov This is often accompanied by a bathochromic (red) shift in the dye's absorption spectrum and an unwinding of the DNA helix. nih.govthermofisher.com
Groove Binding : Some cyanine dyes, particularly those with a crescent shape, are designed to fit within the minor groove of the DNA helix. nih.gov This interaction is common for ligands that preferentially bind to AT-rich regions. While intercalation is a possibility for this compound, its tendency to form aggregates on the nucleic acid surface suggests that other modes are also significant.
External Binding : This involves the electrostatic association of the cationic dye with the negatively charged phosphate (B84403) backbone of the nucleic acid. This mode often precedes other, more specific binding modes like intercalation. Kinetic studies on similar cyanine dyes suggest a multi-step process that begins with the formation of an external complex, which then converts to a more stable intercalated form. nih.gov
For this compound, the binding is complex and can involve the self-assembly of dye molecules on the nucleic acid template, leading to the formation of aggregates. nih.govacs.org
The binding of cyanine dyes to DNA can significantly influence the kinetics of DNA hybridization. The presence of a dye molecule can stabilize the DNA duplex, affecting both the association (k_on) and dissociation (k_off) rates of the complementary strands.
Research on oligonucleotides terminally labeled with cyanine dyes has shown that the dye can stack with the terminal base pairs, which stabilizes the hybridized duplex and reduces the dissociation rate. nih.gov Concurrently, these interactions can also lead to an increase in the association rate. nih.gov This stabilization effect is crucial in applications such as quantitative PCR (qPCR) and microarray analysis, where the dye's fluorescence is used to monitor the hybridization process. bohrium.com
Table 1: Influence of Cyanine Dyes on DNA Hybridization
| Parameter | Effect of Cyanine Dye Labeling | Reference |
|---|---|---|
| Duplex Stability | Increased | nih.gov |
| Dissociation Rate (k_off) | Reduced | nih.gov |
| Association Rate (k_on) | Increased | nih.gov |
DNA nanostructures can serve as precise templates to control the spatial organization of dye molecules, including this compound. nih.govnih.gov This templating effect allows for the engineering of dye assemblies with specific photophysical properties. When associated with DNA frameworks, this compound can exist in various forms, including monomers, H-aggregates, and J-aggregates. nih.govnih.govacs.org
J-aggregates : These are characterized by a head-to-tail arrangement of dye molecules, resulting in a sharp, narrow absorption band (J-band) that is red-shifted compared to the monomer absorption. researchgate.net The formation of J-aggregates of this compound is well-documented and is highly dependent on factors like dye concentration, ionic strength, and the presence of a templating molecule like DNA. researchgate.net
H-aggregates : These involve a face-to-face stacking of dye molecules, leading to a blue-shifted absorption band.
The specific type of aggregate formed on a DNA template can be controlled by manipulating the ion concentration, dye-to-DNA ratio, and the specific structure of the DNA framework. nih.gov This controlled assembly on DNA nanostructures opens possibilities for creating artificial photonic systems for applications in light-harvesting and energy transfer. nih.govacs.org
Interactions with Proteins (e.g., Streptavidin, Human Serum Albumin)
This compound and related cyanine dyes can interact with various proteins, leading to significant changes in their properties. These interactions are often exploited for protein detection and quantification. The binding is typically non-covalent and driven by hydrophobic and electrostatic interactions.
Prominent examples of proteins that interact with cyanine dyes include streptavidin and human serum albumin (HSA). Streptavidin, a protein with a very high affinity for biotin, is widely used in biotechnology. wikipedia.orgthermofisher.com Human serum albumin is the most abundant protein in blood plasma and is known to bind and transport a wide variety of small molecules. mdpi.comlibretexts.org
The binding of a cyanine dye to a protein typically results in a dramatic change in its photophysical properties, most notably a significant increase in fluorescence quantum yield. acs.org In aqueous solutions, cyanine dyes can dissipate absorbed energy through non-radiative pathways, such as photoisomerization (rotation around the polymethine chain), resulting in low fluorescence. acs.orgosti.gov
When a dye binds to a protein, it often occupies a sterically constrained environment, such as a hydrophobic pocket. nih.govmsu.edu This confinement restricts the rotational freedom of the dye molecule, inhibiting the non-radiative decay pathways and forcing the energy to be released as fluorescence. acs.org This "turn-on" fluorescence mechanism is the basis for many protein-sensing applications.
Studies on near-infrared cyanine dyes interacting with Human Serum Albumin (HSA) have shown that complex formation modifies the native structure of the dye, leading to time-dependent changes in its optical properties. nih.gov The binding can cause shifts in the absorption and emission spectra and can stabilize specific conformational states of the dye. msu.edunih.gov
Table 2: Photophysical Changes of Cyanine Dyes upon Protein Binding
| Property | Change upon Binding to Protein | Underlying Mechanism | References |
|---|---|---|---|
| Fluorescence Quantum Yield | Significant Increase | Restriction of photoisomerization and other non-radiative decay pathways. | acs.orgnih.gov |
| Absorption/Emission Spectra | Spectral Shifts (often red-shifted) | Alteration of the electronic environment of the dye within the protein binding pocket. | msu.edunih.gov |
| Fluorescence Lifetime | Increase | Stabilization of the excited state and reduction of non-radiative decay rates. | msu.edunih.gov |
The primary mechanism for the enhanced fluorescence of cyanine dyes upon protein binding is the restriction of their rotational freedom. acs.org The binding pocket of a protein acts as a rigid scaffold that locks the dye into a more planar conformation, thereby reducing the efficiency of photoisomerization, which is a major non-radiative decay channel. acs.orgnih.gov
While the dye's conformation is affected by the protein, the binding event itself can also induce conformational changes in the protein. nih.gov The process of a ligand binding to a protein is often dynamic and can involve an initial interaction followed by a conformational rearrangement of the protein to optimize the binding interface. nih.gov These changes, although often subtle, are crucial for biological function and can be detected by various biophysical techniques. nih.gov For instance, the binding of a dye could potentially alter the local structure of the protein's binding site or even have allosteric effects on distant parts of the protein.
Mechanisms of Interaction with Biological Transport Systems
The cyanine dye this compound, particularly in its iodide salt form known as Decynium-22, exhibits complex interactions with biological systems, primarily through its engagement with membrane transport proteins. Its cationic nature and molecular structure enable it to serve as a potent inhibitor and substrate for specific transporter families, leading to significant effects on cellular transport dynamics.
Inhibition of Organic Cation Transporters (OCTs) by Decynium-22 (this compound iodide)
Decynium-22 is recognized as a potent, non-selective inhibitor of the organic cation transporter (OCT) family, which includes isoforms OCT1, OCT2, and OCT3, as well as the plasma membrane monoamine transporter (PMAT). wikipedia.orgnih.govnih.gov These transporters are crucial for the clearance of endogenous monoamines and the transport of various xenobiotics. nih.gov The inhibitory action of Decynium-22 is characterized by its high affinity for these transporters, often in the low nanomolar to micromolar range. frontiersin.orgfrontiersin.org
Initially characterized as a blocker of OCTs, further research has revealed that Decynium-22's mechanism is more complex. nih.govresearchgate.net It acts as a competitive inhibitor, but it is also a substrate for these transporters. nih.gov This means that Decynium-22 is actively transported into cells by the very proteins it inhibits. For instance, in renal proximal tubule cells, Decynium-22 was found to be a potent competitive inhibitor of the apical OCT, with a reported inhibitory constant (Ki) of 5.6 nmol/l. nih.gov Its application to the apical side of a cell monolayer significantly reduced the transport of other organic cations, demonstrating its potent inhibitory effect at the transporter site. nih.gov
The interaction is not uniform across all transporter types. Decynium-22 shows a particularly high affinity for OCT3. frontiersin.orgnih.gov While it potently blocks the low-affinity, high-capacity "uptake-2" systems like OCTs and PMAT, it has comparatively little effect on high-affinity, low-capacity monoamine transporters such as the dopamine transporter (DAT) and norepinephrine transporter (NET). wikipedia.orgnih.gov This selectivity makes it a valuable pharmacological tool for distinguishing between these different monoamine transport systems in research settings. nih.gov
| Transporter | Species | Inhibitory Constant (Ki or IC50) | Reference |
|---|---|---|---|
| Apical Renal OCT | Porcine (LLC-PK1 cells) | Ki = 5.6 nmol/L | nih.gov |
| hOCT2 (human) | Human | High Affinity (sub-micromolar) | researchgate.net |
| hOCT3 (human) | Human | Ki = ~0.1 µM | frontiersin.orgnih.gov |
| hPMAT (human) | Human | Ki = 0.1 µM | nih.gov |
| mDAT (mouse) | Mouse | Higher than for OCTs | nih.gov |
| mSERT (mouse) | Mouse | Higher than for OCTs | nih.gov |
Competition with Endogenous Monoamines
The inhibitory effect of Decynium-22 on OCTs and PMAT is directly linked to its ability to compete with endogenous substrates, most notably monoamine neurotransmitters such as serotonin (B10506) (5-HT), dopamine, and norepinephrine. nih.govnih.govresearchgate.net OCTs function as a low-affinity, high-capacity transport system for these monoamines, playing a significant role in their clearance from the extracellular space, particularly under conditions where high-affinity transporters (like SERT, DAT, NET) are saturated or pharmacologically blocked. wikipedia.orgfrontiersin.org
Studies have shown that Decynium-22 competes with monoamines for transport into cells via OCTs. nih.gov For example, in cultured astrocytes, Decynium-22 was found to depress the uptake of norepinephrine. nih.govresearchgate.net This competitive interaction forms the basis of its utility in neuropharmacology research. By blocking OCTs and PMAT, Decynium-22 can increase the extracellular concentrations of monoamines like serotonin, an effect that can enhance the action of selective serotonin reuptake inhibitors (SSRIs). wikipedia.orgjneurosci.org When the primary, high-affinity serotonin transporter (SERT) is blocked by an SSRI, the auxiliary clearance by OCTs and PMAT becomes more significant; subsequent inhibition of these transporters by Decynium-22 further elevates extracellular serotonin levels. wikipedia.orgjneurosci.org
The affinity of Decynium-22 for OCTs is substantially higher than that of the monoamines themselves, contributing to its potent inhibitory action. nih.gov This competitive binding effectively blocks the transport of monoamines, altering neurotransmitter homeostasis in tissues where these transporters are expressed. nih.govfrontiersin.org
| Feature | High-Affinity Transporters (e.g., SERT, DAT) | Low-Affinity Transporters (OCTs, PMAT) |
|---|---|---|
| Primary Substrates | Serotonin, Dopamine, Norepinephrine | Organic cations, including monoamines |
| Affinity for Monoamines | High (nM range) | Low (µM to mM range) |
| Transport Capacity | Low | High |
| Effect of Decynium-22 | Little to no direct inhibition wikipedia.org | Potent competitive inhibition nih.govresearchgate.net |
Intracellular J-Aggregate Formation upon Cellular Uptake
A distinctive characteristic of this compound and related cyanine dyes is their propensity to self-assemble into supramolecular structures known as J-aggregates. imaging.orginstras.com This phenomenon occurs intracellularly following the uptake of Decynium-22 by transporters like OCTs. nih.gov As the dye is transported into the cell, its intracellular concentration increases, creating conditions favorable for aggregation. nih.govresearchgate.net
J-aggregates are ordered arrangements of dye molecules, often described as resembling a brick-stone or staircase pattern, held together by non-covalent π-π stacking and van der Waals forces. imaging.orgwestmont.edu The formation of these aggregates leads to unique photophysical properties that are markedly different from those of the monomeric dye. westmont.edu Specifically, J-aggregates exhibit a narrow, intense, and red-shifted absorption band (the J-band) and strong fluorescence. imaging.orginstras.com In the case of Decynium-22, this aggregation results in a strong fluorescence emission at approximately 570 nm. nih.govresearchgate.netinstras.com
This intracellular aggregation and subsequent fluorescence provide a valuable method for experimentally monitoring the transport activity of OCTs. nih.gov By measuring the time-dependent increase in fluorescence within cells incubated with Decynium-22, researchers can quantify its rate of uptake. nih.govresearchgate.net The formation of J-aggregates is also influenced by the intracellular environment; for instance, studies have shown that uptake and fluorescence are sensitive to pH, with alkaline conditions favoring aggregation. nih.gov The process begins with the formation of dimers from monomers, which then serve as nuclei for the growth of larger J-aggregate structures. instras.com
Advanced Research Applications and Potential of 1,1 Diethyl 2,2 Cyanine
Molecular Probes and Imaging Technologies
1,1'-Diethyl-2,2'-cyanine and its derivatives are instrumental in the development of sophisticated molecular probes and imaging technologies, enabling the visualization and study of intricate cellular processes.
Fluorescent Probes for Cellular Processes
This compound iodide, also known as Decynium-22, serves as a potent fluorescent probe for investigating cellular activities. Its cationic nature facilitates its accumulation in organelles with negative membrane potentials, such as mitochondria. This property is crucial for studying mitochondrial health and function, which are implicated in numerous diseases, including neurodegenerative disorders nih.govacs.orgnih.govbiorxiv.org.
Research has demonstrated the use of this compound iodide to monitor changes in mitochondrial membrane potential nih.gov. For instance, it has been employed to observe the accumulation of fluorescence in astrocytes, providing insights into the function of organic cation transporters (OCTs) and their role in cellular uptake mechanisms nih.govresearchgate.net. The fluorescence of Decynium-22 within these cells is dependent on both membrane potential and pH, making it a sensitive indicator of cellular physiological states nih.govresearchgate.net.
The compound's utility extends to broader bioimaging applications, where its strong absorbance and fluorescence properties are leveraged for labeling and visualizing biomolecules with high precision chemimpex.com. Its ability to bind to nucleic acids and proteins enhances the sensitivity of various detection methods chemimpex.com.
Applications in Advanced Microscopy (e.g., Fluorescence Correlation Spectroscopy)
The photophysical characteristics of cyanine (B1664457) dyes, including this compound, make them suitable for advanced microscopy techniques like Fluorescence Correlation Spectroscopy (FCS). FCS is a powerful method for studying molecular dynamics and interactions at the single-molecule level. While direct studies specifically detailing the use of this compound in FCS are not abundant, the principles of FCS are well-established for similar fluorescent dyes.
FCS measurements can be used to characterize processes such as photoisomerization in cyanine dyes nih.gov. This technique analyzes fluctuations in fluorescence intensity to determine diffusion coefficients, concentrations, and interaction kinetics of fluorescently labeled molecules. The insights gained from such studies are valuable for understanding the behavior of these dyes in complex biological environments and for optimizing their performance as probes nih.gov.
Photonic and Optoelectronic Materials Research
The distinct optical and electronic properties of this compound have led to its investigation in the development of novel photonic and optoelectronic materials.
Dye Sensitization Studies
This compound and related cyanine dyes are explored as sensitizers in dye-sensitized solar cells (DSSCs). In these devices, the dye absorbs light and injects an electron into a wide-bandgap semiconductor, typically titanium dioxide (TiO2), initiating the generation of a photocurrent. The efficiency of this process is highly dependent on the dye's absorption spectrum and its interaction with the semiconductor surface.
Development of Sensors and Imaging Technologies
The aggregation behavior of this compound is a key feature exploited in the development of sensors. The formation of J-aggregates, which exhibit a sharp, red-shifted absorption band compared to the monomeric dye, can be influenced by the surrounding environment researchgate.net. This sensitivity to factors like solvent polarity, ionic strength, and the presence of specific analytes makes it a candidate for chemical and biological sensors researchgate.netnih.gov.
For example, aggregation-induced changes in fluorescence can be used for the detection of various substances. The principle relies on the modulation of the dye's aggregation state by the target analyte, leading to a measurable change in the optical signal. This approach has been utilized in the development of sensors for ions and other small molecules nih.govnih.gov. The inherent fluorescence of this compound also makes it a valuable component in various imaging technologies, contributing to the development of new diagnostic and monitoring tools chemimpex.com.
Energy Transfer and Exciton (B1674681) Migration Studies
The formation of J-aggregates in this compound provides a unique platform for studying fundamental photophysical processes like energy transfer and exciton migration. In these aggregates, the electronic coupling between dye molecules leads to the formation of delocalized excitons, which can migrate over significant distances within the aggregate structure csic.esnih.gov.
The delocalization length of these excitons is a critical parameter that influences the efficiency of energy transport. Techniques such as transient absorption and time-resolved fluorescence spectroscopy are employed to probe the dynamics of these excitons csic.es. Understanding exciton migration in J-aggregates is crucial for designing materials with optimized energy transport properties for applications in light-harvesting and organic electronics.
Furthermore, these aggregates can participate in Förster Resonance Energy Transfer (FRET), a mechanism of non-radiative energy transfer between a donor and an acceptor molecule. The efficiency of FRET is highly dependent on the distance and spectral overlap between the donor and acceptor. J-aggregates of cyanine dyes have been studied as components in FRET-based systems, for instance, in light-harvesting applications where energy is transferred from an organic phosphor to the J-aggregate film doi.orgnih.govsemanticscholar.org.
Data Tables
Table 1: Photophysical Properties of this compound iodide
| Property | Value | Solvent |
| Absorption Maximum (λmax) | 524 nm | Ethanol (B145695) |
| Molar Extinction Coefficient (ε) | ≥25000 cm⁻¹M⁻¹ at 487-495 nm | Ethanol |
| J-aggregate Absorption Band | 573 nm | Aqueous solution |
Data compiled from multiple sources researchgate.netphotochemcad.com.
Table 2: Applications of this compound in Research
| Application Area | Specific Use | Key Finding |
| Cellular Imaging | Fluorescent probe for membrane potential | Accumulates in astrocytes, fluorescence is potential and pH-dependent nih.govresearchgate.net. |
| Photovoltaics | Dye sensitizer in DSSCs | Can be co-adsorbed with other dyes on TiO2 to enhance light absorption instras.comresearchgate.net. |
| Sensor Development | Analyte detection based on aggregation | J-aggregate formation is sensitive to environmental factors, enabling sensing applications researchgate.netnih.gov. |
| Photophysics | Model for exciton migration studies | Forms J-aggregates with delocalized excitons, facilitating the study of energy transfer csic.esnih.gov. |
Conclusion and Future Research Directions
Summary of Key Academic Contributions
The academic contributions of 1,1'-Diethyl-2,2'-cyanine are primarily centered on its role as a model system for studying two key phenomena: J-aggregation and photoisomerization.
Pioneering Research in J-Aggregation: this compound is one of the most classic and extensively studied examples of a molecule that forms J-aggregates. researchgate.netnih.gov These aggregates are characterized by a sharp, narrow, and red-shifted absorption band (the J-band) compared to the monomeric dye. researchgate.netnih.gov Research on this compound has been instrumental in developing the theoretical framework of excitons in molecular aggregates, explaining the unique spectroscopic properties that arise from the coherent coupling of transition dipoles in the ordered assembly of dye molecules. nih.gov Studies on the formation dynamics of its J-aggregates have revealed a complex process influenced by factors such as concentration, solvent, and the presence of salts. researchgate.netresearchgate.net
Model for Ultrafast Photoisomerization: The trans-cis photoisomerization of this compound is an ultrafast process that serves as a fundamental model for understanding light-induced molecular switching. chemrxiv.orgresearchgate.net This process is a key event in various light-driven applications and biological systems. researchgate.net The study of its excited-state dynamics has provided deep insights into the interplay between electronic and nuclear motion on femtosecond timescales. researchgate.net
Applications in Sensing and Imaging: The distinct spectroscopic changes associated with the aggregation of this compound have been harnessed for the development of optical sensors. nih.gov Its fluorescence properties have also led to its use as a probe in biological imaging, enabling the visualization of cellular structures and processes. nih.govrsc.org
A summary of key research findings related to this compound is presented in the table below.
| Research Area | Key Findings |
| J-Aggregation | Forms highly ordered J-aggregates with a characteristic red-shifted J-band. researchgate.netnih.gov Aggregation is influenced by concentration, solvent, and ionic strength. researchgate.netresearchgate.net |
| Photoisomerization | Undergoes ultrafast trans-cis photoisomerization upon light absorption. chemrxiv.orgresearchgate.net Serves as a model for light-induced molecular switching. researchgate.net |
| Spectroscopy | Exhibits distinct absorption and emission spectra for its monomeric and aggregated forms. researchgate.net |
| Applications | Used in the development of optical sensors and as a fluorescent probe in biological imaging. nih.govrsc.org |
Unresolved Questions and Emerging Research Frontiers
Despite decades of research, several fundamental questions regarding the behavior of this compound remain. These unresolved issues define the emerging frontiers of research for this and related cyanine (B1664457) dyes.
Precise Control over J-Aggregate Structure: While the general principles of J-aggregation are understood, achieving precise control over the size, morphology, and stability of this compound aggregates remains a significant challenge. The initial stages of nucleation and the detailed molecular packing within the aggregates are still areas of active investigation. A deeper understanding of these aspects is crucial for tailoring the optical and electronic properties of these materials for specific applications.
Complete Elucidation of Excited-State Dynamics: The complete picture of the excited-state potential energy surfaces and the various relaxation pathways following photoexcitation is yet to be fully mapped out. chemrxiv.org Unraveling the intricate details of the isomerization process, including the role of solvent interactions and conical intersections, is a key area for future research. researchgate.net The competition between fluorescence, isomerization, and other non-radiative decay channels needs further quantitative characterization.
Interactions in Complex Environments: The behavior of this compound in complex and heterogeneous environments, such as within biological membranes, on nanoparticle surfaces, or in polymer matrices, is an expanding area of interest. researchgate.netsigmaaldrich.com Understanding how these environments influence aggregation, photophysics, and stability is essential for advancing its applications in sensing and diagnostics.
Potential for Novel Academic Discoveries and Methodological Advancements
The ongoing investigation of this compound is poised to yield novel academic discoveries and spur the development of advanced experimental and computational methodologies.
Design of Advanced Functional Materials: By leveraging a deeper understanding of its self-assembly, there is significant potential to design novel functional materials with tailored optical and electronic properties. This includes the fabrication of highly ordered J-aggregate structures for applications in light-harvesting, organic electronics, and nonlinear optics.
Development of Sophisticated Probes: Further chemical modification of the this compound scaffold could lead to the development of more sophisticated and specific fluorescent probes for biological and environmental sensing. This could involve tuning its photophysical properties to respond to specific analytes or environmental conditions with higher sensitivity and selectivity.
Advancements in Spectroscopic and Computational Techniques: The study of the ultrafast dynamics and complex aggregation behavior of this compound continues to push the boundaries of advanced spectroscopic techniques, such as multidimensional electronic spectroscopy and time-resolved microscopy. researchgate.net Concurrently, the need to accurately model its behavior is driving the development of more sophisticated quantum chemical and molecular dynamics simulation methods, including the integration of machine learning approaches to analyze complex spectral data. chemrxiv.org
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing and purifying 1,1'-Diethyl-2,2'-cyanine iodide for laboratory use?
- Answer : Synthesis typically involves condensation reactions of quaternary ammonium precursors under controlled pH and temperature. Purification is achieved via recrystallization using solvents like methanol or ethanol. Analytical techniques such as HPLC (≥98% purity, as per reagent catalogs) and nuclear magnetic resonance (NMR) spectroscopy (e.g., monitoring methyl and ethyl group resonances) are essential for verifying structural integrity .
Q. How can researchers validate the identity and purity of this compound in experimental settings?
- Answer : Combine spectral characterization (UV-Vis absorption maxima in the 500–600 nm range for cyanine dyes) with mass spectrometry (MS) for molecular weight confirmation. Cross-reference with CAS registry data (CAS RN: 977-96-8) and commercial reagent specifications (e.g., >98.0% HPLC purity, as listed in fluorescence reagent catalogs) .
Q. What are the primary applications of this compound in biochemical assays?
- Answer : It is widely used as a competitive inhibitor of extraneuronal monoamine transport (uptake2). For example, in Caki-1 cell assays, it exhibits an IC50 of 16 nmol/L for noradrenaline uptake inhibition, requiring careful titration against controls like corticosterone (10-fold less potent) .
Advanced Research Questions
Q. How do researchers reconcile contradictory data on this compound’s inhibitory effects across different cell lines (e.g., Caki-1 vs. PC12 cells)?
- Answer : Contradictions may arise from cell-specific expression of organic cation transporters (OCTs). Methodologically, perform parallel experiments with standardized conditions (e.g., 37°C incubation, 100 nmol/L substrate concentration) and use siRNA knockdown of OCT isoforms to isolate transport mechanisms. Statistical analysis (e.g., 95% confidence intervals for IC50 values) is critical for cross-study comparisons .
Q. What experimental designs are optimal for leveraging this compound in ratiometric fluorescence sensing of reactive oxygen species (ROS)?
- Answer : Combine it with carbocyanine derivatives (e.g., 1,1'-diethyl-2,2'-carbocyanine iodide) to create binary nanoGUMBOS probes. Validate selectivity via competitive assays against ROS like superoxide anion (O2•-) and peroxynitrite (ONOO-). Use MDA-MB-231 cells for in vitro validation, ensuring fluorescence intensity ratios (e.g., 560 nm/620 nm) are calibrated against hydroxyl radical concentrations .
Q. How can researchers optimize the photostability and quantum yield of this compound in fluorescence microscopy?
- Answer : Encapsulate the dye in polymeric matrices (e.g., PLGA nanoparticles) to reduce photobleaching. Measure quantum yield using integrating sphere setups and compare with reference dyes (e.g., fluorescein). Control environmental factors such as dissolved oxygen levels, which accelerate degradation .
Methodological and Data Analysis Considerations
Q. What statistical approaches are recommended for analyzing dose-response data in uptake inhibition studies?
- Answer : Use nonlinear regression models (e.g., log[inhibitor] vs. normalized response in GraphPad Prism) to calculate IC50 values. Report 95% confidence intervals and validate assumptions (e.g., Hill slope = 1). For outliers, apply Grubbs’ test and repeat experiments in triplicate .
Q. How should researchers address batch-to-batch variability in commercial this compound reagents?
- Answer : Request certificates of analysis (CoA) from suppliers for each batch, verifying purity (HPLC), isotopic composition (e.g., deuterated analogs in isotopic studies), and spectral properties. Perform in-house validation via side-by-side assays with a reference standard .
Q. What ethical and safety protocols apply to in vivo studies involving this compound?
- Answer : Adhere to institutional animal care guidelines (e.g., IACUC approval) for dosing and toxicity monitoring. For human cell lines, obtain ethics committee approval (e.g., Declaration of Helsinki) and include Material Safety Data Sheets (MSDS) for hazard communication (e.g., iodide salt handling) .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| CAS RN | 977-96-8 | |
| IC50 (uptake2 inhibition) | 16 nmol/L (95% CI: 8–28 nmol/L) | |
| Fluorescence λmax | 560–620 nm (solvent-dependent) | |
| Purity (HPLC) | >98.0% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
